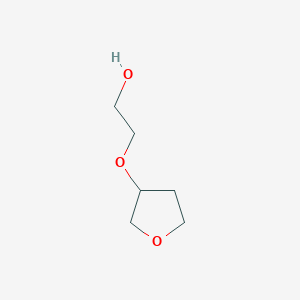

2-(Oxolan-3-yloxy)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Oxolan-3-yloxy)ethan-1-ol” is a chemical compound with the CAS Number: 1257049-23-2 . Its molecular weight is 132.16 and it is a liquid at room temperature . The IUPAC name for this compound is 2-(tetrahydro-3-furanyloxy)ethanol .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H12O3 . The InChI code for this compound is 1S/C6H12O3/c7-2-4-9-6-1-3-8-5-6/h6-7H,1-5H2 .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound has a molecular weight of 132.16 .Aplicaciones Científicas De Investigación

Catalysis and Synthesis

Oxidative Cyclization and Methoxycarbonylation of 4-Yn-1-Ols : The palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans via oxidative cyclization–alkoxycarbonylation of 4-yn-1-ols demonstrates the compound's relevance in catalytic synthesis processes. This method yields tetrahydrofurans in good yields, showing its potential in organic synthesis and catalysis (Gabriele et al., 2000).

Photosensitized Oxyimination of Unactivated Alkenes : The metal-free photosensitization protocol using oxime carbonate for the installation of both amine and alcohol functionalities into alkene feedstocks in a single step highlights innovative approaches in the synthesis of high-value organic molecules (Patra et al., 2021).

Oxidation of Ethane to Ethanol : The mechanism of oxidation of ethane to ethanol at iron(IV)-oxo sites in magnesium-diluted Fe2(dobdc) provides insights into catalytic properties and potential applications in hydroxylation and oxidation reactions, demonstrating the activation of strong C-H bonds in ethane (Verma et al., 2015).

Environmental Science

- Activation and Selective Oxidation of Methane and Ethane : The study on the selective oxidation of methane and ethane to alcohols in various solvents shows potential environmental applications, including the conversion of greenhouse gases into useful alcohols (Sen et al., 1994).

Organic Chemistry

- Synthesis of Chiral 1,3-Oxazinan-2-Ones : The new synthesis method for chiral 1,3-oxazinan-2-ones from carbohydrate derivatives underlines the compound's significance in creating intermediates for pharmaceutical compounds and amino alcohols, showcasing its versatility in organic synthesis (Ella-Menye et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Propiedades

IUPAC Name |

2-(oxolan-3-yloxy)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-2-4-9-6-1-3-8-5-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXITRAJVGCFSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2982576.png)

![7-Fluoro-3-[[1-[2-(4-methylpyrazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2982580.png)

![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2982583.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2982590.png)

![N-(benzo[d]thiazol-6-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2982591.png)

![2-Chloro-N-[2-diethylamino-5-(morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B2982593.png)

![2-Ethyl-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982594.png)